1,2,4-Thiadiazole-5-carboxylic acid
Overview
Description
1,2,4-Thiadiazole-5-carboxylic acid is a heterocyclic compound containing a five-membered ring with one sulfur and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
1,2,4-Thiadiazole-5-carboxylic acid and its derivatives have been found to exhibit significant biological activities. The primary targets of this compound are often related to its antifungal and anticancer properties . For instance, it has been shown to disrupt the membrane integrity of certain fungi, thereby inhibiting their growth . In the context of cancer treatment, some derivatives have been found to inhibit c-Met kinase, a key player in tumor growth and metastasis .
Mode of Action
The compound interacts with its targets in a way that disrupts their normal function. In the case of antifungal activity, the compound affects mycelial growth by disrupting membrane integrity . When it comes to anticancer activity, the compound inhibits the phosphorylation of c-Met, thereby disrupting cell cycle progression and inducing apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell growth and survival. By disrupting membrane integrity in fungi, it interferes with essential cellular processes, leading to inhibited growth . In cancer cells, the inhibition of c-Met kinase disrupts signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of growth in targeted organisms or cells. In fungi, this manifests as a disruption of mycelial growth . In cancer cells, the compound’s action leads to cell cycle arrest and apoptosis, reducing tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound and thus its bioavailability . Additionally, the presence of other substances, such as dicarboxylic and hydroxybenzoic acids, can lead to the formation of cocrystals, potentially altering the compound’s properties .
Biochemical Analysis
Biochemical Properties
1,2,4-Thiadiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, stabilizing or destabilizing their structures .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation . Furthermore, this compound can modulate cell signaling pathways, such as the c-Met pathway, which is involved in cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced apoptosis . At very high doses, this compound may cause toxic effects, such as liver and kidney damage . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound in these compartments can affect its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria may influence cellular metabolism and apoptosis .
Preparation Methods
1,2,4-Thiadiazole-5-carboxylic acid can be synthesized through several methods. One common synthetic route involves the cyclization of thiosemicarbazides with carboxylic acids. This reaction can be carried out in various conditions, such as in the presence of phosphorus oxychloride or polyphosphoric acid . Another method includes the use of ionic liquids as a medium for the reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1,2,4-Thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiadiazole ring.
Scientific Research Applications
1,2,4-Thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties
Comparison with Similar Compounds
1,2,4-Thiadiazole-5-carboxylic acid is unique among its isomers and related compounds due to its specific arrangement of sulfur and nitrogen atoms. Similar compounds include:
1,2,3-Thiadiazole: Known for its antimicrobial and antifungal activities.
1,2,5-Thiadiazole: Exhibits antiviral and anti-inflammatory properties.
1,3,4-Thiadiazole: Used in the development of anticancer and antidiabetic drugs.
Compared to these compounds, this compound offers a unique combination of properties that make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,2,4-thiadiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGVJRWEWYIKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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